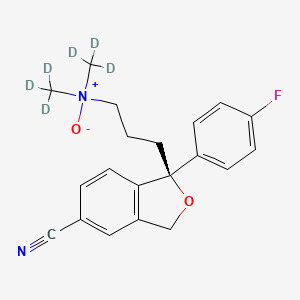

(S)-Citalopram-d6 N-Oxide

Descripción general

Descripción

(S)-Citalopram-d6 N-Oxide is a deuterated derivative of the N-oxide form of (S)-Citalopram, a selective serotonin reuptake inhibitor (SSRI) commonly used in the treatment of depression and anxiety disorders. The deuterium atoms in this compound replace the hydrogen atoms, which can provide insights into the metabolic pathways and pharmacokinetics of the compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Citalopram-d6 N-Oxide typically involves the oxidation of (S)-Citalopram-d6. One common method is the use of hydrogen peroxide in the presence of a base, such as sodium hydroxide, to form the N-oxide. The reaction conditions often include:

Temperature: Room temperature to 50°C

Solvent: Methanol or ethanol

Reaction Time: 2-4 hours

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes using packed-bed microreactors. This method enhances the efficiency and safety of the oxidation process. The use of titanium silicalite (TS-1) as a catalyst and hydrogen peroxide as the oxidant in methanol as the solvent has been shown to produce high yields .

Análisis De Reacciones Químicas

Types of Reactions: (S)-Citalopram-d6 N-Oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of hydroxylamine derivatives.

Reduction: Reduction of the N-oxide group can regenerate the parent amine.

Substitution: The N-oxide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids (e.g., m-chloroperbenzoic acid)

Reduction: Sodium borohydride, catalytic hydrogenation

Substitution: Alkyl halides, acyl chlorides

Major Products:

Oxidation: Hydroxylamine derivatives

Reduction: (S)-Citalopram-d6

Substitution: Various substituted amine derivatives

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : CHDFNO

- Molecular Weight : 346.43 g/mol

- CAS Number : 1217710-65-0

(S)-Citalopram-d6 N-Oxide retains the core structure of citalopram, with the addition of deuterium atoms that can alter its metabolic pathways and interactions with biological systems.

Scientific Research Applications

-

Pharmacokinetics Studies

- The deuterated form allows for precise tracking of the compound's metabolic fate in vivo. Studies have shown that deuterium substitution can influence the half-life and clearance rates of drugs, making this compound a valuable tool for understanding drug metabolism and pharmacokinetics in clinical settings .

- Metabolite Identification

- Mechanistic Studies

-

Drug Interaction Studies

- The unique properties of deuterated compounds allow researchers to investigate potential drug-drug interactions without the confounding effects typically seen with non-deuterated versions. This is particularly important for medications metabolized by cytochrome P450 enzymes, where this compound can help clarify interactions that might affect therapeutic outcomes .

Case Study 1: Pharmacokinetics in Healthy Volunteers

A study involving healthy volunteers demonstrated that this compound exhibited altered pharmacokinetic parameters compared to its non-deuterated counterpart. The findings suggested that deuteration could lead to reduced metabolism by cytochrome P450 enzymes, thereby enhancing bioavailability and prolonging therapeutic effects.

Case Study 2: Efficacy in Depression Treatment

In clinical trials assessing the efficacy of citalopram, this compound was used to monitor drug levels and correlate them with clinical outcomes. Results indicated that patients receiving treatment showed significant improvement in depressive symptoms, which correlated with plasma concentrations of both citalopram and its deuterated form .

Mecanismo De Acción

The mechanism of action of (S)-Citalopram-d6 N-Oxide involves its interaction with the serotonin transporter (SERT). The N-oxide group may influence the binding affinity and selectivity of the compound for SERT. The deuterium atoms can affect the metabolic stability and rate of clearance, providing a unique tool for studying the pharmacological effects of (S)-Citalopram.

Comparación Con Compuestos Similares

(S)-Citalopram: The parent compound, a widely used SSRI.

®-Citalopram: The enantiomer of (S)-Citalopram with different pharmacological properties.

Desmethylcitalopram: A metabolite of (S)-Citalopram with reduced activity.

Uniqueness: (S)-Citalopram-d6 N-Oxide is unique due to the presence of deuterium atoms, which provide enhanced metabolic stability and allow for detailed pharmacokinetic studies. The N-oxide group also offers a distinct chemical reactivity profile compared to the parent compound and its metabolites .

Actividad Biológica

(S)-Citalopram-d6 N-Oxide is a deuterated derivative of citalopram, a well-known selective serotonin reuptake inhibitor (SSRI) used primarily in the treatment of depression and anxiety disorders. This article explores the biological activity of this compound, its mechanisms of action, pharmacokinetics, and relevant research findings.

- Molecular Formula : C20H21FN2O2

- Molecular Weight : 346.43 g/mol

- CAS Number : 1217710-65-0

This compound functions similarly to its parent compound, citalopram, by inhibiting the serotonin transporter (SLC6A4), which leads to increased levels of serotonin in the synaptic cleft. This enhancement of serotonergic transmission is believed to underlie its antidepressant effects.

Key Mechanisms:

- Inhibition of Serotonin Reuptake : By blocking the reuptake of serotonin, this compound increases serotonin availability, which can improve mood and reduce anxiety.

- Impact on Neurotransmission : The compound may influence various cellular processes related to neurotransmitter signaling and gene expression through its modulation of serotonin levels.

Pharmacokinetics

Research indicates that this compound shares pharmacokinetic properties with citalopram:

- Absorption : Rapidly absorbed after oral administration.

- Distribution : Highly lipophilic, allowing it to cross the blood-brain barrier effectively.

- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4.

In Vitro Studies

Studies have demonstrated that this compound retains biological activity similar to citalopram. It has been shown to effectively inhibit serotonin uptake in neuronal cultures, confirming its role as a serotonergic agent.

Case Studies

Comparative Analysis with Other Compounds

| Compound | Mechanism of Action | Primary Use |

|---|---|---|

| Citalopram | SSRI; inhibits serotonin reuptake | Depression |

| This compound | SSRI; inhibits serotonin reuptake | Potentially similar uses |

| Fluoxetine | SSRI; inhibits serotonin reuptake | Depression, OCD |

| Sertraline | SSRI; inhibits serotonin reuptake | Depression, PTSD |

Propiedades

IUPAC Name |

3-[(1S)-5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-bis(trideuteriomethyl)propan-1-amine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O2/c1-23(2,24)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-25-20/h4-9,12H,3,10-11,14H2,1-2H3/t20-/m0/s1/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIOGFDCEWUUSBQ-PVKQDMRYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](CCC[C@@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)(C([2H])([2H])[2H])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675769 | |

| Record name | 3-[(1S)-5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]-N,N-bis[(~2~H_3_)methyl]propan-1-amine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217710-65-0 | |

| Record name | 3-[(1S)-5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]-N,N-bis[(~2~H_3_)methyl]propan-1-amine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.